N-(Prop-2-yn-1-yl)piperidin-4-amine
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Overview
Description
N-(Prop-2-yn-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.214. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase and Monoamine Oxidase Dual Inhibitor
N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives have been investigated for their potential as dual inhibitors of cholinesterase and monoamine oxidase. A study identified a specific derivative as a promising candidate for this application, highlighting its potential in neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).
LDL Receptor Upregulator
Research has developed a practical method for preparing certain derivatives of this compound as upregulators of the LDL receptor. This could have implications in treating conditions related to cholesterol management (Ito et al., 2002).
Catalyst in Organic Synthesis
The compound has been utilized in organic synthesis, particularly in reactions involving propargylic alcohols and secondary amines. This application is crucial in the construction of the tetrahydrofuran ring, an important component in many organic compounds (Kocięcka et al., 2018).
Structural Analysis in Crystallography
This compound derivatives have been analyzed in crystallography studies to understand their structural properties. These studies provide valuable insights into the molecular configuration and potential applications in various fields (Yıldırım et al., 2006).
Pharmaceutical Intermediate Synthesis
The compound has been used as a key intermediate in the synthesis of pharmaceutical compounds, showcasing its versatility in drug development (Hoogenband et al., 2004).
Alkaloid Synthesis
It plays a role in the synthesis of alkaloids, as demonstrated in the total synthesis of naturally occurring piperidine alkaloids. This is significant in the field of natural product synthesis and pharmacology (Csatayová et al., 2010).
GPR119 Agonists in Metabolic Disorders
Certain derivatives have been explored for their role as GPR119 agonists, potentially useful in treating metabolic disorders like diabetes (Kubo et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(Prop-2-yn-1-yl)piperidin-4-amine primarily targets Monoamine Oxidase (MAO) . MAO exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities . MAO-A preferentially deaminates serotonin, adrenaline, and noradrenaline .
Mode of Action
The compound interacts with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
The compound affects the pathways related to the metabolism of neurotransmitters such as serotonin, adrenaline, and noradrenaline . By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, increasing their availability in the brain .
Pharmacokinetics
For instance, the compound’s molecular weight (138.21 g/mol) could influence its absorption and distribution in the body.
Result of Action
The inhibition of MAO by this compound results in increased levels of neurotransmitters in the brain . This can have various effects at the molecular and cellular levels, potentially impacting mood and behavior .
Properties
IUPAC Name |
N-prop-2-ynylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSMJNIPLCWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.